N~4~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a nitro group on the pyrimidine ring
Properties
Molecular Formula |
C19H20N6O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O4/c1-3-29-15-10-6-12(7-11-15)21-18-16(25(26)27)17(20)23-19(24-18)22-13-4-8-14(28-2)9-5-13/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
HKQBUZAAVBHPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving suitable precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the pyrimidine core with ethoxy and methoxy substituted anilines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is investigated for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with cellular targets such as DNA and enzymes. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to strand breaks and inhibition of replication. Additionally, the compound can inhibit key enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N4-(4-methoxyphenyl)-N2-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine: Similar structure but with reversed positions of ethoxy and methoxy groups.
N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N4-(4-ethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
